Hydrochloride Salt Formulation: Molecular Weight and Solubility Differentiation from Free Base
The hydrochloride salt of 6-aminopyridine-2-sulfonyl fluoride (MW 212.63 g/mol) provides a quantifiable molecular weight increment of 36.46 g/mol (20.7%) compared to the free base (MW 176.17 g/mol), directly reflecting the added HCl equivalent [1]. This salt form is standard for sulfonyl fluoride reagents intended for aqueous biochemical applications, as the protonated aminopyridine moiety enhances water solubility relative to the neutral free base, enabling more reliable preparation of stock solutions for enzyme inhibition assays and SuFEx bioconjugation experiments [2]. In contrast, the free base (CAS 2169496-62-0) may require organic co-solvents for dissolution, introducing variability in biological assay conditions .
| Evidence Dimension | Molecular weight and salt form |
|---|---|
| Target Compound Data | 212.63 g/mol (hydrochloride salt, CAS 2763777-63-3); C₅H₆ClFN₂O₂S |
| Comparator Or Baseline | 176.17 g/mol (free base, CAS 2169496-62-0); C₅H₅FN₂O₂S |
| Quantified Difference | ΔMW = +36.46 g/mol (+20.7%); presence of ionizable HCl salt |
| Conditions | Computed molecular weights from PubChem (release 2025.04.14) and ChemSrc entries |
Why This Matters
Procurement of the correct salt form ensures reproducible aqueous solubility and accurate molarity calculations for biochemical assays—selecting the free base instead introduces a 20.7% molar mass error and potentially inadequate dissolution.
- [1] PubChem CID 165997762. 6-Aminopyridine-2-sulfonyl fluoride hydrochloride. Molecular Weight: 212.63 g/mol. National Center for Biotechnology Information. View Source
- [2] Narayanan A, Jones LH. Sulfonyl fluorides as privileged warheads in chemical biology. Chem Sci. 2015;6(5):2650–2659. Discussion of AEBSF hydrochloride salt utility in aqueous protease inhibition. View Source
